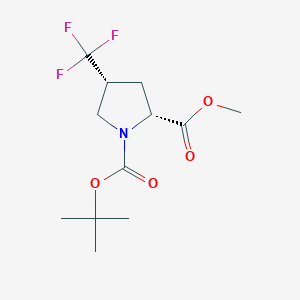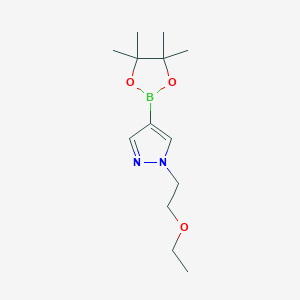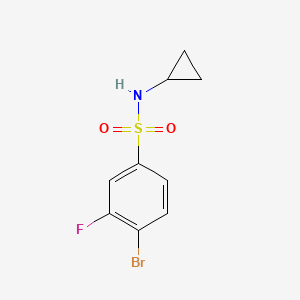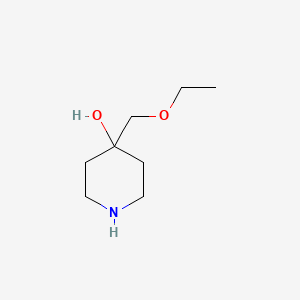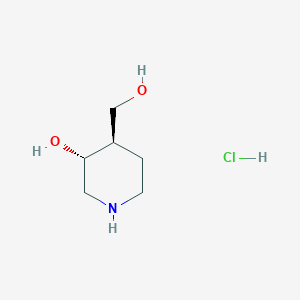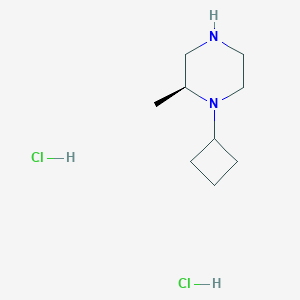
Benzenepropanoic acid, 2,3,6-trifluoro-
Descripción general
Descripción
Benzenepropanoic acid, 2,3,6-trifluoro- is a chemical compound with the molecular formula C9H7F3O2 . It has diverse applications in scientific research and its unique properties make it a valuable tool for studying chemical reactions and developing new materials.
Molecular Structure Analysis
The molecular structure of Benzenepropanoic acid, 2,3,6-trifluoro- consists of a benzenepropanoic acid core with three fluorine atoms attached at the 2, 3, and 6 positions of the benzene ring . The molecular weight of this compound is 204.15 .Aplicaciones Científicas De Investigación
LC-MS/MS Study on Degradation Processes
Benzenepropanoic acid, 2,3,6-trifluoro-, also known as NTBC, was initially synthesized as a triketone herbicide. Despite its unsatisfactory herbicidal properties and environmental concerns limiting its commercial use in agriculture, NTBC has been pivotal in treating hepatorenal tyrosinemia, a rare hereditary metabolic disease. A study utilized liquid chromatography coupled with mass spectrometry (LC-MS/MS) to investigate the stability and degradation pathways of NTBC. The study found that NTBC's stability is pH-dependent, with increased stability at higher pH levels. In conditions akin to human gastric juice pH, NTBC predominantly degrades into two stable products: 2-amino-4-(trifluoromethyl)benzoic acid (ATFA) and 2-nitro-4-(trifluoromethyl)benzoic acid (NTFA). These insights are crucial for understanding the risks and benefits associated with NTBC's medical applications (Barchańska et al., 2019).
Role in Synthesis and Organic Chemistry
- Triazine Scaffold and Biological Significance: Benzenepropanoic acid is related to compounds like triazine, a class of heterocyclic compounds significant in medicinal chemistry. Triazine and its derivatives have shown a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. This makes the triazine nucleus an interesting core moiety for future drug development (Verma et al., 2019).
- Use in Electrophilic Aromatic Substitution: Trifluoromethanesulfonic acid, related to benzenepropanoic acid, 2,3,6-trifluoro-, is used in organic synthesis, particularly in electrophilic aromatic substitution reactions. Its properties allow for the generation of cationic species from organic molecules, aiding in the synthesis of new organic compounds and contributing to fields like natural and organometallic compound chemistry (Kazakova & Vasilyev, 2017).
Applications in Supramolecular Chemistry
Benzene-1,3,5-tricarboxamide, closely related to benzenepropanoic acid, 2,3,6-trifluoro-, is vital in supramolecular chemistry. Due to its simple structure, accessibility, and well-understood supramolecular self-assembly behavior, it is utilized in a variety of fields, including nanotechnology, polymer processing, and biomedical applications. Its versatility and adaptability make it a promising multipurpose building block for future applications (Cantekin et al., 2012).
Propiedades
IUPAC Name |
3-(2,3,6-trifluorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O2/c10-6-2-3-7(11)9(12)5(6)1-4-8(13)14/h2-3H,1,4H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRIWFTDRLYXFQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)CCC(=O)O)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzenepropanoic acid, 2,3,6-trifluoro- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



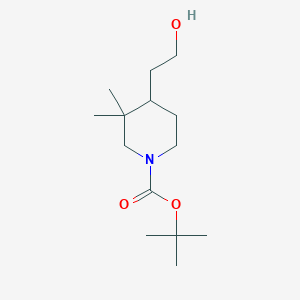
![3-Amino-bicyclo[3.2.1]octan-8-ol](/img/structure/B1404082.png)
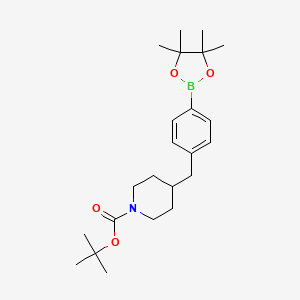
![4-[(3,3-Difluoropyrrolidin-1-yl)methyl]piperidine](/img/structure/B1404085.png)
